molecular formula C11H8LiNO2 B2643456 Lithium 2-(quinolin-2-yl)acetate CAS No. 205655-39-6

Lithium 2-(quinolin-2-yl)acetate

Cat. No.: B2643456
CAS No.: 205655-39-6
M. Wt: 193.13
InChI Key: YBRUNCSZMKPRQK-UHFFFAOYSA-M
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Description

Lithium 2-(quinolin-2-yl)acetate is an organometallic compound that features a lithium ion coordinated to a quinoline derivative

Scientific Research Applications

Lithium 2-(quinolin-2-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Safety and Hazards

The safety data sheet for Lithium 2-(quinolin-2-yl)acetate indicates that it should be used only for research and development under the supervision of a technically qualified individual .

Future Directions

Lithium 2-(quinolin-2-yl)acetate is used for research and development purposes . As such, its future directions are likely to be influenced by the outcomes of this research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 2-(quinolin-2-yl)acetate typically involves the reaction of quinoline-2-carboxylic acid with lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced purification techniques such as column chromatography may be employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Lithium 2-(quinolin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can yield quinoline-2-methanol derivatives.

    Substitution: The lithium ion can be replaced by other metal ions or organic groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve the use of metal halides or organic halides under mild conditions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2-carboxylic acid: A precursor in the synthesis of lithium 2-(quinolin-2-yl)acetate.

    Quinoline-2-methanol: A reduction product of this compound.

    Lithium acetate: A simple lithium salt used in various chemical reactions.

Uniqueness

This compound is unique due to its combination of lithium and quinoline moieties, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of complex organometallic compounds and in various applications in chemistry, biology, and industry .

Properties

IUPAC Name

lithium;2-quinolin-2-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2.Li/c13-11(14)7-9-6-5-8-3-1-2-4-10(8)12-9;/h1-6H,7H2,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRUNCSZMKPRQK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC=C2C(=C1)C=CC(=N2)CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8LiNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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